molecular formula C23H20ClNO3 B11397452 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11397452
M. Wt: 393.9 g/mol
InChI Key: DRUBRNHMIYPGEI-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the substituents through a series of reactions including halogenation, alkylation, and amidation. The final step often involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carboxamide group yields primary amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO3/c1-15-5-10-20-16(2)22(28-21(20)12-15)23(26)25(14-19-4-3-11-27-19)13-17-6-8-18(24)9-7-17/h3-12H,13-14H2,1-2H3

InChI Key

DRUBRNHMIYPGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C

Origin of Product

United States

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